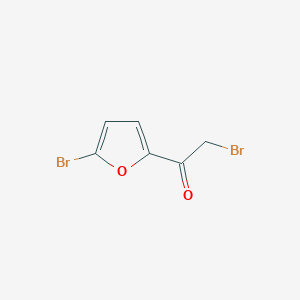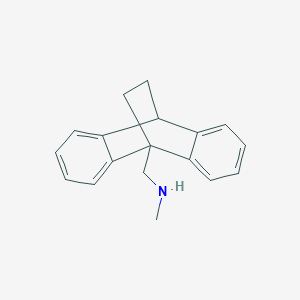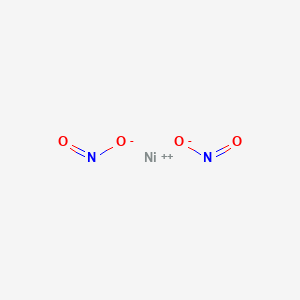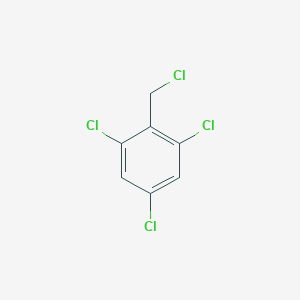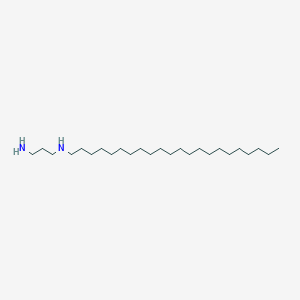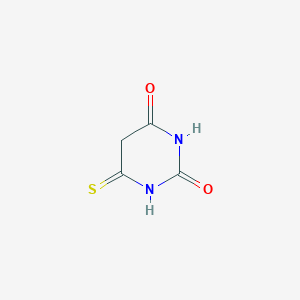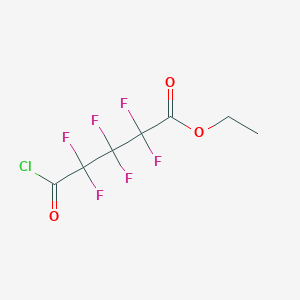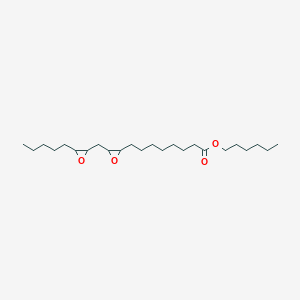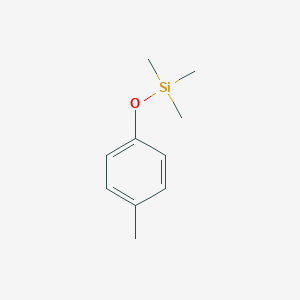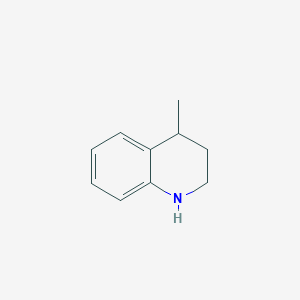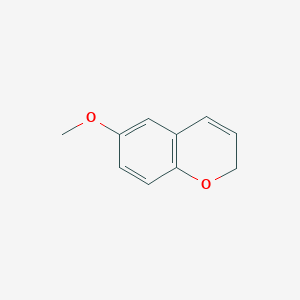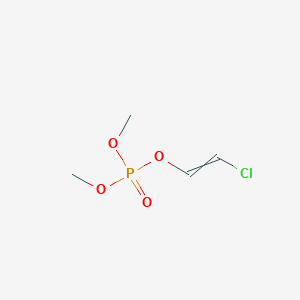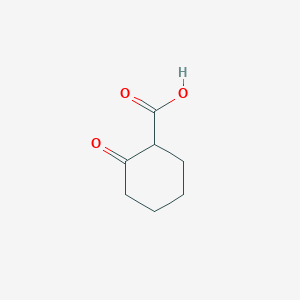
2-氧代环己烷羧酸
概述
描述
2-Oxocyclohexanecarboxylic acid is a functionalized compound that is of interest due to its potential as a building block for subsequent organic syntheses. It can undergo various stereoselective or regioselective reactions, making it a versatile intermediate for creating complex organic molecules .
Synthesis Analysis
The synthesis of 2-oxocyclohexanecarboxylic acid and its derivatives can be achieved through biotechnological processes, which offer advantages over traditional chemical synthesis, such as the use of renewable feedstock and optimization of processes through high-performance microorganisms . Additionally, stereopure derivatives of related compounds, such as 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, have been synthesized from pyroglutamic esters, demonstrating the feasibility of producing stereoisomers of these types of compounds in significant quantities .
Molecular Structure Analysis
The molecular structure of 2-oxocyclohexanecarboxylic acid-related compounds can be complex, with the potential for forming various supramolecular architectures. For example, cyclohexane-1,3cis,5cis-tricarboxylic acid (CTA), a related compound, has been shown to form acid-base complexes with organic bases, resulting in diverse supramolecular motifs such as tapes, sheets, and interpenetrating networks .
Chemical Reactions Analysis
2-Oxocyclohexanecarboxylic acid can participate in a range of chemical reactions. For instance, its halogenation has been studied, revealing that the rates of bromination and iodination are independent of the nature and concentration of the halogen, indicating that the reactions represent the rates of ionization or enolization of the substrates . Moreover, the synthesis of 2-ethynyl-2-hydroxy-1,3-dimethylcyclohexanecarboxylic acid and its subsequent reactions have been explored, showing that steric hindrance of functional groups can significantly influence the course of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-oxocyclohexanecarboxylic acid and its derivatives are influenced by their molecular structures. For example, the presence of substituents on the cyclohexane ring can affect the acidity, reactivity, and solubility of these compounds. The kinetic hydrogen isotope effects observed in the halogenation of 2-oxocyclohexanecarboxylic acid suggest a significant degree of participation of the carboxylic acid group in the reaction, which can influence the physical properties such as reactivity and stability . Additionally, the synthesis of chiral derivatives, such as (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, highlights the importance of stereochemistry in determining the physical properties of these compounds .
科学研究应用
催化和化学合成
2-氧代环己烷羧酸及其衍生物已用于各种催化和化学合成工艺中。例如,乙基 2-氧代环己烷羧酸盐(一种衍生物)已被用作铜(I)催化的偶联反应中的配体,导致合成一系列产物,包括 N-芳基酰胺和芳基醚,产率良好 (Lv 和 Bao,2007 年)。此外,2-氧代环己烷羧酸的手性酯和手性酰亚胺衍生物已用于不对称合成氮杂双环[3.3.1]壬烷 (Sparrow 等人,2015 年)。
环境和生物技术应用
与 2-氧代环己烷羧酸密切相关的 1,2-环己烷二羧酸二异壬酯 (DINCH) 被用作增塑剂来替代邻苯二甲酸盐。它在尿液中的代谢物已被研究作为 DINCH 暴露评估的生物标志物 (Silva 等人,2013 年)。在“白色生物技术”领域,2-氧代羧酸(如 2-氧代环己烷羧酸)被认为是合成化学的有前途的新构件,为复杂化合物的生产提供了环保的替代方案 (Stottmeister 等人,2005 年)。
化学性质研究
2-氧代环己烷羧酸在水溶液中的酮-烯醇体系一直是研究的主题,提供了对其化学性质和行为的见解。研究测量了在不同条件下的酮化和烯醇化速率,从而更深入地了解了其化学动力学 (Chang 等人,2003 年)。
安全和危害
The safety information for 2-Oxocyclohexanecarboxylic acid indicates that it’s classified as Acute Tox. 3 Oral . The hazard statements include H301, which means it’s harmful if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise to rinse mouth and immediately call a poison center or doctor if swallowed .
属性
IUPAC Name |
2-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POROIMOHDIEBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433083 | |
| Record name | 2-oxocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxocyclohexanecarboxylic acid | |
CAS RN |
18709-01-8 | |
| Record name | 2-oxocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


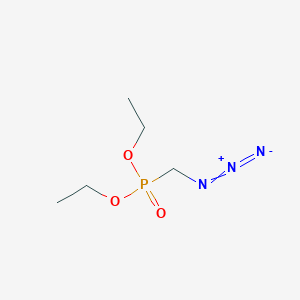
![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
